molecular formula C11H7ClO2 B12339878 (5-Chlorofuran-2-yl)(phenyl)methanone CAS No. 14360-55-5

(5-Chlorofuran-2-yl)(phenyl)methanone

Cat. No.: B12339878
CAS No.: 14360-55-5
M. Wt: 206.62 g/mol
InChI Key: RLNRVYWKYYSVAU-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-2-furanyl)phenyl- is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a methanone group attached to a 5-chloro-2-furanyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-2-furanyl)phenyl- typically involves the reaction of 5-chloro-2-furanyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

5-chloro-2-furanyl+benzoyl chloridepyridine, refluxMethanone, (5-chloro-2-furanyl)phenyl-\text{5-chloro-2-furanyl} + \text{benzoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{Methanone, (5-chloro-2-furanyl)phenyl-} 5-chloro-2-furanyl+benzoyl chloridepyridine, reflux​Methanone, (5-chloro-2-furanyl)phenyl-

Industrial Production Methods

On an industrial scale, the production of Methanone, (5-chloro-2-furanyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-2-furanyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, (5-chloro-2-furanyl)phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-2-furanyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (5-chloro-2-(methylamino)phenyl)phenyl-
  • Methanone, (5-chloro-1-methyl-1H-imidazol-2-yl)-2-furanyl-
  • Methanone, (5-chloro-2-furanyl)phenyl-

Uniqueness

Methanone, (5-chloro-2-furanyl)phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

(5-Chlorofuran-2-yl)(phenyl)methanone, a compound characterized by its unique furan and phenyl moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8ClO\text{C}_{11}\text{H}_{8}\text{ClO}

his compound features a chlorinated furan ring, which is known for its diverse pharmacological properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in various biochemical pathways. For instance, the compound has been investigated for its ability to inhibit key enzymes associated with cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising profile for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis in these cell lines, with IC50 values reported between 20 to 30 µM. Flow cytometry analysis revealed that the compound triggers late-stage apoptosis, suggesting a mechanism that may involve DNA damage and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialGram-positive bacteria10 - 50 µg/mL
AnticancerMCF-7, A549 cells20 - 30 µM

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of (5-Chlorofuran-2-yl)(phenyl)methanone against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections caused by resistant strains.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in cell viability, corroborating the compound's potential as an anticancer agent .

Properties

CAS No.

14360-55-5

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

(5-chlorofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7ClO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

RLNRVYWKYYSVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Cl

Origin of Product

United States

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